

Preparing Inpyrfluxam Formulations for Experimental Use: Application Notes and Protocols

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Compound of Interest

Compound Name: *Inpyrfluxam*

Cat. No.: *B6594776*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of **Inpyrfluxam** formulations for use in experimental settings. **Inpyrfluxam** is a succinate dehydrogenase inhibitor (SDHI) fungicide, a class of antifungals that target complex II of the mitochondrial respiratory chain.^{[1][2][3][4][5]} Accurate and consistent formulation preparation is critical for obtaining reliable and reproducible experimental results.

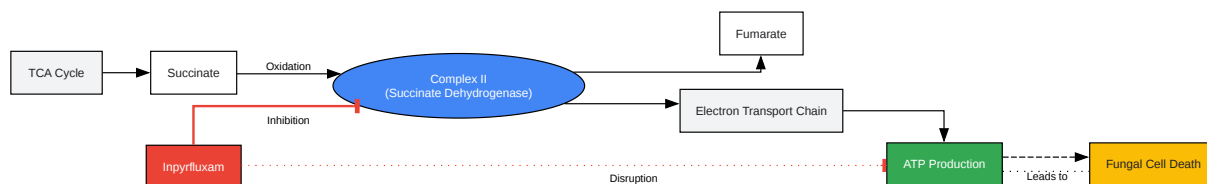
Chemical and Physical Properties of Inpyrfluxam

A thorough understanding of the physicochemical properties of **Inpyrfluxam** is essential for its effective formulation.

Property	Value	References
Molecular Formula	C18H21F2N3O	[2][6][7]
Molar Mass	333.38 g/mol	[6]
Appearance	White to Off-White Crystalline Solid/Powder	[6]
Melting Point	81 - 84 °C	[6][7]
Water Solubility	16.4 mg/L (at 20°C)	[8]
Solubility in Organic Solvents (at 20°C)	Acetone: 621 g/L Dichloromethane: 353 g/L Ethyl acetate: 396 g/L Methanol: 368 g/L Toluene: 67.9 g/L n-Hexane: 0.982 g/L Octanol: 84.6 g/L	
Log Kow (Octanol/Water Partition Coefficient)	3.65 (pH 7.1 to 7.3)	
Vapour Pressure	3.8×10-8 Pa (at 20 °C)	

Mode of Action: Inhibition of Succinate Dehydrogenase

Inpyrfluxam functions by inhibiting the enzyme succinate dehydrogenase (also known as complex II) in the mitochondrial electron transport chain of fungi.[1][2][9] This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.



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Caption: **Inpyrfluxam**'s mode of action via inhibition of Complex II.

Experimental Protocols

Protocol 1: Preparation of Inpyrfluxam Stock Solutions

This protocol details the preparation of a high-concentration stock solution of **Inpyrfluxam**, which can then be diluted for various experimental applications. Due to its low water solubility, a suitable organic solvent is required.

Materials:

- **Inpyrfluxam** (technical grade, >95% purity)
- Dimethyl sulfoxide (DMSO) or Acetone (analytical grade)
- Sterile microcentrifuge tubes or glass vials
- Analytical balance
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- **Weighing:** Accurately weigh the desired amount of **Inpyrfluxam** powder using an analytical balance. For example, to prepare a 10 mg/mL stock solution, weigh 10 mg of **Inpyrfluxam**.
- **Dissolution:** Place the weighed **Inpyrfluxam** into a sterile microcentrifuge tube or glass vial. Add the appropriate volume of solvent (e.g., 1 mL of DMSO for a 10 mg/mL solution).
- **Mixing:** Vortex the solution until the **Inpyrfluxam** is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid dissolution.
- **Sterilization (Optional):** If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
- **Storage:** Store the stock solution at -20°C in a tightly sealed, light-protected container. Properly stored, the stock solution is stable for several months.

Note on Solvent Choice:

- **DMSO:** A common solvent for in vitro assays due to its high solubilizing power and relatively low toxicity at low concentrations (typically <0.5% v/v in final assay medium).[\[10\]](#)
- **Acetone:** Often used for assays involving fungicide-amended agar, as it evaporates quickly. [\[5\]](#)[\[11\]](#) Ensure the final concentration of acetone in the medium is not inhibitory to fungal growth.

Protocol 2: In Vitro Mycelial Growth Inhibition Assay

This assay is used to determine the half-maximal effective concentration (EC₅₀) of **Inpyrfluxam** against a specific fungal isolate.

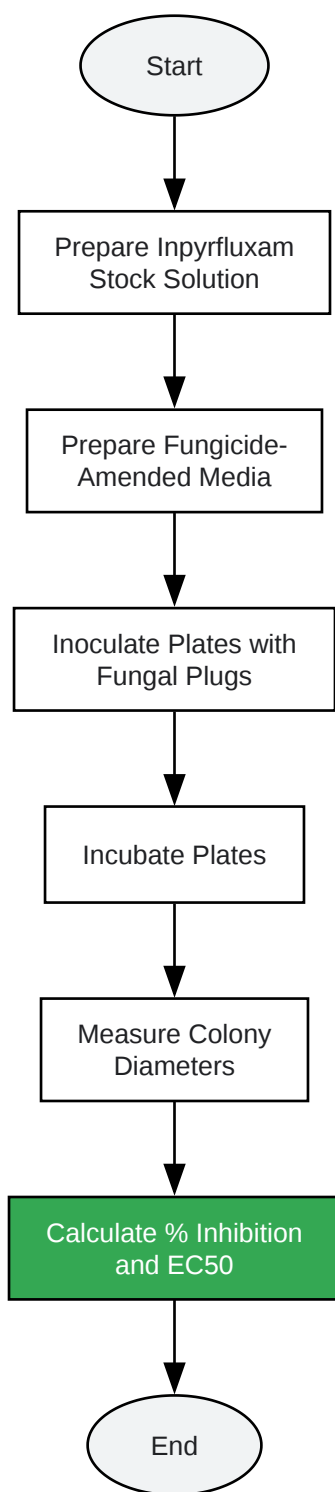
Materials:

- **Inpyrfluxam** stock solution (e.g., 10 mg/mL in DMSO)
- Potato Dextrose Agar (PDA) or other suitable fungal growth medium
- Sterile Petri dishes (90 mm)
- Actively growing fungal culture

- Sterile cork borer (5 mm diameter)
- Sterile distilled water
- Incubator

Procedure:

- **Media Preparation:** Autoclave the fungal growth medium and allow it to cool to 50-55°C in a water bath.
- **Fungicide Amendment:** Prepare serial dilutions of the **Inpyrfluxam** stock solution in sterile distilled water. Add the appropriate volume of each dilution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).^[11]^[12] For the control, add an equivalent volume of the solvent used for the stock solution.
- **Pouring Plates:** Thoroughly mix the amended agar and pour approximately 20 mL into each sterile Petri dish. Allow the plates to solidify.
- **Inoculation:** Using a sterile cork borer, take a 5 mm mycelial plug from the leading edge of an actively growing fungal culture. Place the plug, mycelium-side down, in the center of each amended agar plate.
- **Incubation:** Seal the plates and incubate them in the dark at the optimal growth temperature for the fungus.
- **Data Collection:** When the mycelial growth in the control plate has reached approximately two-thirds of the plate's diameter, measure two perpendicular diameters of the fungal colony on each plate.
- **Analysis:** Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the EC50 value using probit analysis or other appropriate statistical methods.



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Caption: Workflow for the In Vitro Mycelial Growth Inhibition Assay.

Application Notes for Formulation in Whole-Plant Assays

For whole-plant or in-furrow applications in a research setting, formulations that are easily dispersible in water are required. Commercial formulations are typically suspension concentrates (SC).^{[1][13]} For experimental purposes, a similar formulation can be approximated.

Considerations for Aqueous Suspensions:

- **Wetting Agents:** To aid in the dispersion of the hydrophobic **Inpyrfluxam** powder in water, a wetting agent may be necessary.
- **Dispersing Agents:** To prevent the aggregation of **Inpyrfluxam** particles in the suspension, a dispersing agent can be added.
- **Surfactants:** The inclusion of a non-ionic surfactant can improve the coverage and uptake of **Inpyrfluxam** on plant surfaces in foliar applications.

Example Protocol for a Basic Aqueous Suspension:

- Create a concentrated slurry of **Inpyrfluxam** in a small amount of water containing a wetting agent.
- In a separate container, prepare the final volume of water with a dispersing agent and, if for foliar application, a surfactant.
- Slowly add the **Inpyrfluxam** slurry to the water mixture while continuously agitating (e.g., with a magnetic stirrer).
- Continue to agitate the final suspension during application to ensure it remains homogenous.

Application Rates for Experimental Use:

The application rates for **Inpyrfluxam** can vary significantly depending on the target crop, disease, and application method. The following table provides some reported efficacious concentrations and rates from research and regulatory documents.

Application Type	Target Disease	Crop	Efficacious Concentration/ Rate	References
Foliar Application	Apple Scab	Apple	100 ppm	[1]
Foliar Application	Soybean Rust	Soybean	30 g ai/ha	[1]
Seed Treatment	Rhizoctonia spp.	Corn	Comparable to commercial standards	[14]
In-furrow Application	Rhizoctonia spp.	Corn	0.044 – 0.089 lbs. a.i./A	[14]

Resistance Management:

Inpyrfluxam belongs to the FRAC Group 7 fungicides.[13][14][15] There is a medium to high risk of resistance development to this group of fungicides.[14] For experimental designs involving multiple applications, it is crucial to consider resistance management strategies, such as rotating or tank-mixing with fungicides that have a different mode of action.[14][16]

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